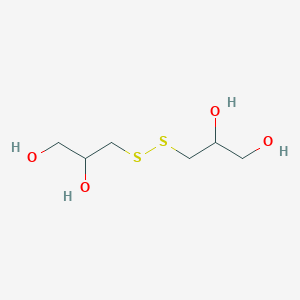
3,3'-Dithiobis(propane-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dithiobis(propane-1,2-diol) is a chemical compound characterized by the presence of two propane-1,2-diol units linked by a sulfur-sulfur bond. This compound is known for its utility in various research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Preparation of propane-1,2-diol: This can be achieved by the hydration of propene in the presence of an acid catalyst such as sulfuric acid and water.
Preparation of 1,2-dichloropropane: Propane-1,2-diol is converted to 1,2-dichloropropane by reacting with hydrochloric acid or thionyl chloride.
Preparation of 1,2-dithiopropane: 1,2-dichloropropane is then reacted with sodium sulfide or potassium sulfide to form 1,2-dithiopropane.
Oxidation to 3,3’-Dithiobis(propane-1,2-diol): Finally, 1,2-dithiopropane is oxidized using a mild oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst to yield 3,3’-Dithiobis(propane-1,2-diol).
Industrial Production Methods: The industrial production of 3,3’-Dithiobis(propane-1,2-diol) follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-sulfur bond.
Reduction: Reduction reactions can break the sulfur-sulfur bond, yielding two separate propane-1,2-diol units.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as thionyl chloride or hydrochloric acid can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Propane-1,2-diol units.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,3’-Dithiobis(propane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving disulfide bonds and their role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 3,3’-Dithiobis(propane-1,2-diol) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the structure and function of the target molecules.
相似化合物的比较
- 1,2-Propanediol, 3,3’-dithiobis-
- 3,3’-Disulfanediyldi(1,2-propanediol)
- Glycerol Impurity (Disulfide Oxidation Product)
- 3,3’-disulfanediyldipropane-1,2-diol
- 1,1’-Dithiobis(2,3-propanediol)
- 3-(2,3-Dihydroxypropyldisulfanyl)propane-1,2-diol
Uniqueness: 3,3’-Dithiobis(propane-1,2-diol) is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions involving disulfide bonds. This makes it particularly valuable in research focused on disulfide chemistry and its applications in various fields.
生物活性
3,3'-Dithiobis(propane-1,2-diol), also known as DTT (dithiothreitol), is a small-molecule compound widely used in biochemistry and molecular biology. Its primary function is as a reducing agent, particularly in the stabilization of proteins and enzymes by maintaining them in their reduced state. This article explores the biological activity of DTT, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3,3'-Dithiobis(propane-1,2-diol) can be represented as follows:
It features two thiol groups (-SH) that enable its reducing properties. DTT is soluble in water and has a low molecular weight, making it suitable for various biochemical applications.
DTT acts primarily through the reduction of disulfide bonds in proteins, which is crucial for maintaining protein structure and function. The mechanism can be summarized as follows:
- Reduction of Disulfides : DTT reduces disulfide bonds (-S-S-) to free thiol groups (-SH), which can prevent protein aggregation and maintain enzyme activity.
- Antioxidant Activity : By donating electrons, DTT can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Modulation of Enzyme Activity : DTT can influence the activity of various enzymes by altering their redox state.
Biological Applications
DTT's biological activities make it valuable in several fields:
- Biochemistry : Used extensively in protein purification and analysis to maintain proteins in their reduced form.
- Cell Biology : Protects cells from oxidative damage during experiments.
- Pharmaceutical Research : Investigated for potential therapeutic applications due to its antioxidant properties.
Case Studies
Several studies have highlighted the biological activity of DTT:
-
Protein Stability :
- A study demonstrated that the addition of DTT significantly improved the stability of recombinant proteins during purification processes, enhancing yield and activity.
- Antioxidant Effects :
- Therapeutic Potential :
Data Table: Biological Activities of DTT
属性
IUPAC Name |
3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSVHAYVNZDDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSSCC(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













